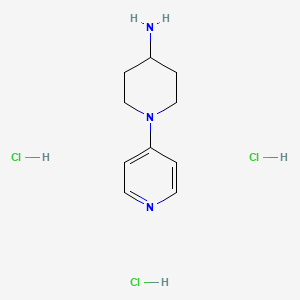

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

Description

Properties

Molecular Formula |

C10H18Cl3N3 |

|---|---|

Molecular Weight |

286.6 g/mol |

IUPAC Name |

1-pyridin-4-ylpiperidin-4-amine;trihydrochloride |

InChI |

InChI=1S/C10H15N3.3ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;;/h1-2,5-6,9H,3-4,7-8,11H2;3*1H |

InChI Key |

FEIKNYXSGOUIBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride: Synthesis, Characterization, and Pharmacological Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential pharmacological evaluation of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride, a heterocyclic compound with latent potential in drug discovery. The core structure, featuring a piperidine ring linked to a pyridine moiety, is a recognized pharmacophore in medicinal chemistry, suggesting possible applications in areas such as neurology and oncology. This document outlines a detailed, field-proven synthetic protocol, proposes a comprehensive analytical characterization workflow, and discusses potential avenues for investigating its biological activity. All protocols are designed as self-validating systems, emphasizing causality and scientific rigor. While direct experimental data for this specific molecule is not extensively available in public literature, this guide serves as a robust, predictive roadmap for its synthesis and evaluation, grounded in established chemical principles and analogous compound data.

Introduction: The Scientific Rationale

The convergence of a piperidine scaffold and a pyridine ring within a single molecule presents a compelling case for its investigation in drug discovery. The piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles. The pyridine ring, an isostere of a phenyl group, introduces a hydrogen bond acceptor and can significantly influence target binding and metabolic stability.

The specific arrangement in 1-(Pyridin-4-yl)piperidin-4-amine, with the basic amine at the 4-position of the piperidine ring, suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. This guide, therefore, aims to equip researchers with the necessary knowledge and detailed methodologies to synthesize, purify, and characterize this promising compound, and to initiate its pharmacological exploration.

Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

The synthesis of the target compound can be efficiently achieved through a two-step process: reductive amination to form the core structure, followed by salt formation to yield the stable trihydrochloride salt. This approach is cost-effective and amenable to scale-up.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 1-(Pyridin-4-yl)piperidin-4-amine points to two key starting materials: 4-aminopyridine and a suitable 4-piperidone derivative. A common and practical strategy involves the use of a Boc-protected 4-piperidone to control reactivity and facilitate purification.

Caption: Retrosynthetic analysis of 1-(Pyridin-4-yl)piperidin-4-amine.

Experimental Protocol: Synthesis of the Free Base

This protocol details the reductive amination of N-Boc-4-piperidone with 4-aminopyridine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.

Step 1: Reductive Amination

-

Reaction: N-Boc-4-piperidone + 4-Aminopyridine → N-Boc-1-(pyridin-4-yl)piperidin-4-amine

-

Rationale: This reaction forms the crucial C-N bond between the piperidine and pyridine rings. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate, minimizing side reactions.[1]

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and 4-aminopyridine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at ambient temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-1-(pyridin-4-yl)piperidin-4-amine.

-

Step 2: Boc Deprotection

-

Reaction: N-Boc-1-(pyridin-4-yl)piperidin-4-amine → 1-(Pyridin-4-yl)piperidin-4-amine

-

Rationale: The Boc protecting group is readily cleaved under acidic conditions to reveal the free amine.

-

Procedure:

-

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting residue is the crude free amine, which can be carried forward to the salt formation step or purified by column chromatography on silica gel.

-

Experimental Protocol: Trihydrochloride Salt Formation

-

Rationale: The trihydrochloride salt is generally a stable, crystalline solid that is more suitable for storage and handling than the free base, which may be an oil or a less stable solid. The three basic nitrogen atoms (the piperidine nitrogen, the pyridine nitrogen, and the 4-amino nitrogen) will be protonated.

-

Procedure:

-

Dissolve the crude 1-(Pyridin-4-yl)piperidin-4-amine in a minimal amount of methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (pH ~1-2).

-

Continue stirring in the ice bath for 30-60 minutes to allow for complete precipitation of the salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent such as diethyl ether or acetone to remove any remaining impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride.

-

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₀H₁₅N₃ | (PubChemLite)[2] |

| Molecular Weight (Free Base) | 177.25 g/mol | (PubChemLite)[2] |

| Molecular Weight (Trihydrochloride) | 286.63 g/mol | Calculated |

| XlogP | 0.6 | (PubChemLite)[2] |

| Topological Polar Surface Area | 42.2 Ų | (Guidechem)[3] |

| Hydrogen Bond Donors | 1 | (Guidechem)[3] |

| Hydrogen Bond Acceptors | 3 | (Guidechem)[3] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and pyridine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The chemical shifts will be influenced by the protonation state of the nitrogen atoms in the trihydrochloride salt.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the pyridine and piperidine rings. The pyridine carbons will be in the aromatic region (δ 120-150 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 178.13.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.

-

C=N and C=C stretching: Bands in the 1600-1450 cm⁻¹ region characteristic of the pyridine ring.

-

N-H bending: A band around 1600 cm⁻¹.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for determining the purity of the final compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid should provide good separation. Purity should be ≥95% for initial biological screening.

Potential Pharmacological Evaluation

The structural motifs of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride suggest several avenues for pharmacological investigation.

Target-Based Screening

-

Kinase Inhibition Assays: The pyridine-piperidine scaffold is present in numerous kinase inhibitors.[4][5] Screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, could reveal potential inhibitory activity.

-

GPCR Binding Assays: The compound's structure bears resemblance to ligands for various GPCRs, including dopamine and serotonin receptors.[6] Radioligand binding assays for these receptors would be a logical starting point.

Phenotypic Screening

-

Antiproliferative Assays: The compound can be screened against a panel of cancer cell lines to assess its potential as an anticancer agent.

-

Neuronal Activity Assays: Given the prevalence of this scaffold in CNS-active drugs, evaluating its effect on neuronal cell lines or in primary neuron cultures could uncover neuroprotective or neuromodulatory properties.

Caption: Proposed workflow for the pharmacological evaluation of the title compound.

Safety and Handling

As with any novel chemical entity, 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and preliminary pharmacological evaluation of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride. By following the detailed protocols and considering the proposed avenues for biological investigation, researchers can efficiently advance the understanding of this promising molecule. The combination of established synthetic methods, a thorough analytical workflow, and a rational approach to biological screening will pave the way for unlocking the full therapeutic potential of this and related compounds.

References

- Benchchem. (2025). Technical Support Center: Isolation of N-(4-chlorophenyl)piperidin-4-amine.

- PubChem. (2025). 1-(Piperidin-4-YL)piperazine trihydrochloride.

- ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.

- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Chemicalbook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.

- Google Patents. (n.d.). WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone.

- PubChemLite. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride (C9H14N4).

- Guidechem. (n.d.). 1-(pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride 882562-68-7 wiki.

- Benchchem. (2025). The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)

- Google Patents. (n.d.).

- PubChemLite. (n.d.). 1-(pyridin-4-yl)piperidin-4-amine.

- CymitQuimica. (n.d.). 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride.

- Fluorochem. (n.d.). 1-(Piperidin-4-yl)piperazine trihydrochloride.

- PubMed. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).

- Google Patents. (n.d.).

- PubMed. (n.d.).

- Characterization and pharmacological evaluation of new pyridine analogs. (2010).

- Smolecule. (2024). Buy 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | 882562-67-6.

- ResearchGate. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- ResearchGate. (2025).

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.).

- NIH. (n.d.).

- PubMed. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.

- PubChem. (2025). 1-(4-Pyridyl)piperazine.

- MDPI. (2023).

- PubChem. (2025). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.

- PubMed. (2023).

- Pakistan Journal of Pharmaceutical Sciences. (1997).

- CMJ Publishers. (n.d.).

- ChemScene. (n.d.). 1039952-75-4 | 1-[1-(pyridin-4-yl)ethyl]piperidin-4-amine.

- Google Patents. (n.d.). CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.

- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.

- Santa Cruz Biotechnology. (n.d.). (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.

- Chemical Review and Letters. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 1-(pyridin-4-yl)piperidin-4-amine (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-amine and its Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine ring is a foundational scaffold in drug discovery, and its derivatives are known to possess a wide array of biological activities.[1][2] This document will delve into the chemical identity, synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its hydrochloride salts. While the specific trihydrochloride salt is not widely documented, this guide will address the known dihydrochloride salt and the parent compound, offering a robust resource for researchers in the field.

Chemical Identity and Physicochemical Properties

The core structure of 1-(Pyridin-4-yl)piperidin-4-amine, also known as 4-Amino-1-(4-pyridyl)piperidine, is a key building block in the synthesis of more complex molecules. The basicity of its amine groups plays a crucial role in its pharmacokinetic and pharmacodynamic profiles, influencing properties like solubility and target binding.

| Property | Value | Source |

| Chemical Name | 1-(Pyridin-4-yl)piperidin-4-amine | N/A |

| Synonyms | 4-Amino-1-(4-pyridyl)piperidine | [3] |

| Molecular Formula | C₁₀H₁₅N₃ | [3] |

| Molecular Weight | 177.25 g/mol | N/A |

| CAS Number (Dihydrochloride) | 1169396-92-2 | [3] |

| Molecular Formula (Dihydrochloride) | C₁₀H₁₅N₃ · 2HCl | [3] |

| Molecular Weight (Dihydrochloride) | 250.17 g/mol | [3] |

| Predicted logP | 0.32 (for 4-aminopyridine) | [4] |

| Predicted Water Solubility | 74 g/L (for 4-aminopyridine) | [4] |

| pKa | 9.25 (for 4-aminopyridine) | [5] |

Note: Some physicochemical data is for the related compound 4-aminopyridine due to limited direct experimental data for the title compound.

Synthesis and Manufacturing

The synthesis of 1-(Pyridin-4-yl)piperidin-4-amine and its derivatives often involves standard organic chemistry reactions. A common approach is the reductive amination of a piperidone precursor.

General Synthetic Workflow

A plausible synthetic route involves the reaction of N-Boc-piperidin-4-one with an amine, followed by deprotection. For instance, a general synthesis of a related compound, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, involves the reaction of N-methylpiperazine and N-Boc-piperidin-4-one, followed by the addition of a reducing agent and subsequent treatment with hydrogen chloride in methanol.[6]

A similar strategy can be applied to synthesize the title compound. The synthesis of 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, a related structure, has been achieved by reacting 4-Chloropyridine hydrochloride with ethyl isonicotinate.[7]

Caption: A generalized workflow for the synthesis of 1-(Pyridin-4-yl)piperidin-4-amine dihydrochloride.

Applications in Research and Drug Development

The 1-(pyridin-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives have been investigated for a range of therapeutic applications.

-

Antifungal Agents: 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[8]

-

Protein Kinase Inhibitors: The 4-amino-1-(pyrimidin-4-yl)piperidine scaffold has been a key component in the development of potent and orally bioavailable inhibitors of Protein Kinase B (Akt), which is a crucial target in cancer therapy.[9][10]

-

Antiviral Activity: Piperidine derivatives have been explored for their potential as antimicrobial and antiviral agents.[11]

-

Neurological Disorders: The related compound, 1-(Pyridin-4-ylmethyl)-piperidin-4-ylamine, is a versatile building block in the development of therapeutics for neurological disorders.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(Pyridin-4-yl)piperidin-4-amine and its salts. Safety data for closely related compounds provide guidance.

-

Hazard Statements: For related compounds, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Precautionary Measures: Standard laboratory practices should be followed, including wearing protective gloves, eye protection, and working in a well-ventilated area.[13][14] Avoid breathing dust and wash hands thoroughly after handling.[13]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Analytical Methodology

The quantification of piperidine derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds. A reversed-phase column with a suitable mobile phase, often a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid, is typically used. Detection is commonly achieved with a UV detector or a mass spectrometer (LC-MS).[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity.[15][17] Derivatization may be necessary for less volatile amines to improve their chromatographic properties.

Caption: A general workflow for the quantitative analysis of 1-(Pyridin-4-yl)piperidin-4-amine.

Conclusion

1-(Pyridin-4-yl)piperidin-4-amine is a valuable chemical entity with significant potential in drug discovery and development. Its core structure is a key component in a variety of biologically active molecules. While information on the specific trihydrochloride salt is limited, the available data on the free base and its dihydrochloride salt provide a solid foundation for further research. This guide consolidates the current knowledge on its synthesis, properties, applications, and analysis, serving as a critical resource for scientists in the field.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine (CAS 504-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. biomedpharmajournal.org [biomedpharmajournal.org]

- 12. chemimpex.com [chemimpex.com]

- 13. peptide.com [peptide.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Properties of 4-aminopiperidine pyridine derivatives

The 1-(Pyridin-4-yl)piperidin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.

This technical guide analyzes the physicochemical properties, synthetic architecture, and pharmacological considerations of this specific piperidine-pyridine hybrid.

Properties, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Physicochemical Architecture

The core value of this scaffold lies in its ability to modulate basicity and lipophilicity simultaneously. Unlike a standard biphenyl system (lipophilic, metabolic liability) or a simple diamine (highly basic, poor permeability), the pyridine-piperidine fusion creates a unique "Basicity Switch."

The "Basicity Switch" Phenomenon

In a standard 4-aminopiperidine, both nitrogen atoms are basic. However, when the piperidine nitrogen (

-

(Piperidine Nitrogen): The lone pair is delocalized into the electron-deficient pyridine ring. This resonance effect renders

- (Exocyclic 4-Amine): This primary or secondary amine remains the sole basic center (pKa ~9.0–10.0), allowing for specific ionic interactions with target proteins (e.g., Asp/Glu residues in GPCR binding pockets).

- (Pyridine Nitrogen): Weakly basic (pKa ~5.2). It often serves as a hydrogen bond acceptor (HBA) rather than a cationic center.

Table 1: Comparative Physicochemical Profile

| Property | 4-Aminopiperidine (Free Base) | 1-(Pyridin-4-yl)piperidin-4-amine | Medicinal Chem Impact |

| ~11.0 (Highly Basic) | < 4.0 (Neutral) | Improves membrane permeability; reduces non-specific binding. | |

| ~10.0 | ~9.5 | Maintains solubility and target engagement (salt bridge). | |

| LogP | -0.5 (Hydrophilic) | 1.2 – 2.5 (Tunable) | Ideal range for oral bioavailability (Lipinski compliant). |

| TPSA | 46 Ų | ~65 Ų | Good balance for CNS penetration (if substituents allow). |

| H-Bonding | 2 Donors / 2 Acceptors | 2 Donors / 3 Acceptors | Pyridine N adds a critical vector for solvent/protein interaction. |

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The bulky 4-amino substituent (and any group attached to it) prefers the equatorial position to minimize 1,3-diaxial interactions. This rigidifies the vector of the exocyclic amine, making it an excellent scaffold for projecting functional groups into specific sub-pockets of enzymes (e.g., the ribose pocket of kinases).

Part 2: Synthetic Architecture

Constructing this scaffold typically follows two orthogonal strategies: Nucleophilic Aromatic Substitution (S_NAr) or Reductive Amination .

Strategy A: The S_NAr "Head-Coupling" (Preferred)

This route builds the core scaffold by linking the piperidine nitrogen to the pyridine ring.

-

Mechanism: Addition-Elimination.

-

Reactivity: 4-Chloropyridine is less reactive than 4-fluoropyridine but cheaper. The reaction often requires protonation of the pyridine nitrogen (using HCl salts) to activate the ring towards nucleophilic attack.

Strategy B: Reductive Amination "Tail-Functionalization"

This route is used to functionalize the exocyclic amine after the core scaffold is built, or to install the amine onto a pre-formed 1-(pyridin-4-yl)piperidin-4-one.

Visualization of Synthetic Logic

Caption: Workflow A (Solid) depicts the standard S_NAr construction. Workflow B (Dashed) highlights the ketone intermediate route.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine via S_NAr

Objective: To couple 4-chloropyridine hydrochloride with 4-(N-Boc-amino)piperidine, followed by deprotection.

Reagents:

-

4-Chloropyridine hydrochloride (1.0 equiv)

-

4-(N-Boc-amino)piperidine (1.2 equiv)

-

Triethylamine (Et3N) or DIPEA (3.0 equiv)

-

Solvent: n-Butanol or DMF (High boiling point required)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine HCl (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol) in n-Butanol (20 mL).

-

Base Addition: Add Triethylamine (30 mmol) dropwise. Note: The solution may turn slightly yellow/orange.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours. Monitor by LC-MS for the consumption of 4-chloropyridine and formation of the product mass (M+H).

-

Expert Insight: If conversion is low, add catalytic Potassium Iodide (KI) to generate the more reactive 4-iodopyridine in situ (Finkelstein condition).

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over

and concentrate. -

Purification: Purify the N-Boc intermediate via flash column chromatography (SiO2, 0-10% MeOH in DCM).

-

Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at room temperature for 2 hours.

-

Isolation: Concentrate the volatiles. Basify the residue with saturated

solution and extract with DCM/Isopropanol (3:1) to recover the free amine.

Part 4: Pharmacological Profile & SAR

hERG Liability: The Critical Risk

Piperidine derivatives are notorious for inhibiting the hERG potassium channel (Kv11.1), which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanism: The hERG pharmacophore typically requires a basic nitrogen (protonated at physiological pH) flanked by hydrophobic groups. A 1-phenyl-4-aminopiperidine fits this perfectly.

Mitigation Strategy (The Pyridine Advantage): Replacing a phenyl ring with a pyridine ring significantly reduces hERG binding affinity.

-

Reduced Lipophilicity: Pyridine is more polar than benzene (lower LogP), reducing hydrophobic driving forces for channel binding.

-

Reduced Basicity: As noted in Section 1.1, the N1 nitrogen is non-basic, removing one of the potential cationic interaction points required for high-affinity hERG block.

SAR Visualization: Tuning the Scaffold

Caption: Structural Activity Relationship (SAR) map highlighting key modification zones for optimizing potency and safety.

Case Applications

-

Kinase Inhibitors: This scaffold is frequently used to target the ATP-binding site. The pyridine ring can interact with the "hinge region" or solvent-exposed areas, while the piperidine projects the amine into the ribose pocket.

-

Antifungals: Derivatives of this scaffold inhibit ergosterol biosynthesis (targeting sterol C14-reductase), showing potency against Candida and Aspergillus species.

References

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. [Link][1]

-

Medicinal Chemistry of hERG Optimizations: Highlights and Hang-ups. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Pharmaceuticals (MDPI). [Link]

Sources

Technical Monograph: 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

This technical guide details the physicochemical properties, stoichiometry, and handling protocols for 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]

Stoichiometry, Physicochemical Characterization, and Handling Protocols

Core Identity & Molecular Weight Analysis[2][3]

Precise molecular weight determination is the foundation of stoichiometric accuracy in medicinal chemistry.[1] For 1-(Pyridin-4-yl)piperidin-4-amine , the presence of three nitrogen centers allows for the formation of a trihydrochloride salt, though the stability of the third protonation site requires specific handling considerations.[1]

Chemical Structure & Nomenclature[1]

-

IUPAC Name: 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride[1][2]

-

Common Synonyms: 4-(4-Aminopiperidin-1-yl)pyridine trihydrochloride; 1-(4-Pyridyl)-4-aminopiperidine 3HCl.[1]

-

CAS Number: 166954-11-6 (Salt form); 109860-94-6 (Free base generic linkage).[1]

-

Molecular Formula:

[1]

Molecular Weight Calculation

The molecular weight is derived using standard IUPAC atomic weights.[1] The trihydrochloride salt (

| Component | Formula | Contribution ( g/mol ) |

| Free Base Core | 177.25 | |

| Counterion (HCl) | ||

| Total Salt | 286.63 |

Scientist's Note on Stoichiometry: When transitioning from a protocol using the free base or dihydrochloride to this trihydrochloride, you must adjust your mass calculations.

Protonation Sites & Salt Stability

Understanding the basicity of the three nitrogen atoms is crucial for synthesis and purification.[1] The trihydrochloride form implies protonation at all three sites, which requires highly acidic conditions to maintain.[1]

Basicity Profile ( Estimates)

-

Primary Amine (Piperidine-4-NH2): High basicity (

).[1] Protonated first. -

Pyridine Nitrogen: Moderate basicity (

).[1] Protonated second. -

Piperidine Nitrogen (N1): Low basicity.[1] This nitrogen is directly attached to the electron-deficient pyridine ring, which withdraws electron density via conjugation.[1] Protonation here is difficult and typically requires excess concentrated acid (e.g., 4M HCl in dioxane) to stabilize the trihydrochloride form.[1]

Stability Workflow

The third HCl molecule is liable to dissociate (disproportionate) upon exposure to moisture or during drying, potentially reverting the compound to a dihydrochloride or mixed salt.[1]

Figure 1: Salt formation and stability pathways.[1] The trihydrochloride is a kinetic product in anhydrous excess acid, while the dihydrochloride is often the thermodynamic product in ambient conditions.[1]

Synthesis & Purification Protocols

Synthesis Route (Nucleophilic Aromatic Substitution)

The core scaffold is typically synthesized via the displacement of a leaving group on the pyridine ring by 4-aminopiperidine (often protected).[1]

Protocol Steps:

-

Reactants: 4-Chloropyridine hydrochloride (1.0 eq) + 4-(Boc-amino)piperidine (1.2 eq).[1]

-

Solvent/Base: Pyridine or DMF with

.[1] Reflux at 120°C for 12-24h.[1] -

Deprotection: The Boc group is removed using 4M HCl in Dioxane.[1]

-

Salt Formation: The resulting precipitate in the HCl/Dioxane mixture is the crude hydrochloride salt.[1]

-

Isolation: Filter under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption. Wash with anhydrous diethyl ether.[1]

Analytical Verification

To confirm the trihydrochloride state versus dihydrochloride, Elemental Analysis (CHNCl) is the gold standard, as NMR may not definitively distinguish the protonation state of the exchangeable protons in

-

Chloride Content Calculation:

Handling & Storage

Hygroscopicity Warning: Hydrochloride salts of polyamines are notoriously hygroscopic.[1] Absorption of water alters the effective molecular weight and can lead to hydrolysis or "gumming" of the solid.[1]

| Parameter | Recommendation |

| Storage Temperature | -20°C (Long term); 2-8°C (Active use) |

| Atmosphere | Store under Argon or Nitrogen; Desiccator required.[1] |

| Solubility | Highly soluble in Water, DMSO, Methanol.[1] Insoluble in Ether, Hexanes.[1] |

| Handling | Weigh quickly in low humidity; use antistatic gun if powder is charged.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53326961, 1-(Piperidin-4-yl)piperazine trihydrochloride (Structural Analog Reference). Retrieved from [Link][1]

Sources

Therapeutic Potential & Synthetic Utility of 1-(Pyridin-4-yl)piperidin-4-amine Salts

The following technical guide details the therapeutic utility, chemical architecture, and experimental protocols regarding 1-(Pyridin-4-yl)piperidin-4-amine salts .

A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

1-(Pyridin-4-yl)piperidin-4-amine (CAS: 181258-50-4, generic core) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its primary therapeutic potential lies in its role as the pharmacophore anchor for Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt/PKB) inhibitors.

While the free amine is rarely the final drug, its dihydrochloride or fumarate salts serve as critical, stable intermediates for synthesizing high-value therapeutics used in:

-

Ophthalmology: Treatment of glaucoma via Intraocular Pressure (IOP) reduction (e.g., Ripasudil analogs).

-

Oncology: Targeting the PI3K/Akt pathway in metastatic breast and prostate cancers (e.g., AZD5363 analogs).

-

Fibrosis: Inhibition of ROCK2 to prevent organ scarring.

This guide analyzes the scaffold's mechanistic contributions and provides self-validating protocols for its synthesis, salt formation, and biological evaluation.

Chemical Architecture & Salt Selection

The Pharmacophore

The molecule consists of two distinct functional domains:

-

The Pyridine Ring: Acts as a hinge-binder . The nitrogen atom (N1) accepts a hydrogen bond from the backbone amide of the kinase ATP-binding pocket (typically Met156 in ROCK1).

-

The Piperidine Ring: Serves as a semi-rigid linker . It projects the primary amine (N4) into the solvent-exposed region or towards the ribose-binding pocket, allowing for derivatization with urea or amide "tails" that confer selectivity.

Salt Engineering

The free base of 1-(pyridin-4-yl)piperidin-4-amine is prone to oxidation and hygroscopicity. For therapeutic development, specific salt forms are engineered:

-

Dihydrochloride (2HCl): The most common form for synthesis. It maximizes aqueous solubility (>50 mg/mL), facilitating nucleophilic substitution reactions in aqueous/alcoholic media.

-

Fumarate/Maleate: Used in late-stage drug candidates to improve crystallinity and reduce hygroscopicity for oral formulation.

Therapeutic Mechanisms & Targets[1][2]

Ophthalmology: ROCK Inhibition in Glaucoma

The scaffold is the core of "soft drug" ROCK inhibitors.

-

Mechanism: The compound inhibits ROCK1/2 downstream of RhoA.

-

Physiological Effect: Inhibition prevents the phosphorylation of Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS). This relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering IOP.

-

Causality: The 4-pyridyl nitrogen competes directly with ATP, blocking the energy source required for MLC phosphorylation.

Oncology: Akt (PKB) Pathway

Derivatives of this amine (e.g., linked to pyrrolopyrimidines) inhibit Akt signaling.[1]

-

Context: The PI3K/Akt pathway is hyperactivated in >50% of tumors.

-

Action: The piperidine amine forms salt bridges with acidic residues (e.g., Asp292) in the kinase active site, locking the enzyme in an inactive conformation.

Visualizations

Mechanism of Action: ROCK Signaling Pathway

The following diagram illustrates how the scaffold interrupts the actomyosin contraction pathway to treat glaucoma.

Caption: The scaffold inhibits ROCK, preventing MLC phosphorylation, leading to trabecular meshwork relaxation and reduced IOP.

Synthetic Workflow: Salt Production

The logical flow for synthesizing the stable dihydrochloride salt.

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by acid-mediated deprotection.

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Dihydrochloride

Objective: Produce high-purity (>98%) scaffold for biological screening.

Reagents:

-

4-Chloropyridine hydrochloride (1.0 eq)

-

4-(N-Boc-amino)piperidine (1.2 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Ethanol (anhydrous)

-

4M HCl in Dioxane

Procedure:

-

Coupling (S_NAr):

-

Dissolve 4-chloropyridine HCl (10 mmol) and 4-(N-Boc-amino)piperidine (12 mmol) in Ethanol (20 mL).

-

Add TEA (30 mmol) dropwise.

-

Reflux at 80°C for 16–24 hours under N₂ atmosphere.

-

Validation: Monitor by TLC (10% MeOH in DCM). The starting chloropyridine spot should disappear.

-

-

Workup:

-

Concentrate solvent in vacuo.

-

Redissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

-

Evaporate to yield the Boc-protected intermediate (solid).

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at RT for 4 hours.

-

Observation: A white precipitate (the product salt) will form.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Quality Control:

-

¹H NMR (D₂O): δ 8.20 (d, 2H, Py-H), 7.15 (d, 2H, Py-H), 4.10 (d, 2H), 3.50 (m, 1H), 3.10 (t, 2H), 2.15 (d, 2H), 1.70 (m, 2H).

-

Purity: HPLC >98% (254 nm).

Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay

Objective: Validate the inhibitory potential of derivatives synthesized from the scaffold.[2]

Materials:

-

Substrate: S6 Kinase substrate peptide.

-

ATP (10 µM final).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA.

Methodology:

-

Preparation: Dilute the 1-(pyridin-4-yl)piperidin-4-amine derivative in DMSO (10 mM stock). Prepare serial dilutions.

-

Incubation: Mix Kinase (5 ng/well), Substrate (2 µM), and Compound in 384-well plates. Incubate for 10 min at RT.

-

Reaction Start: Add ATP to initiate phosphorylation. Incubate for 45 min at RT.

-

Detection: Use ADP-Glo™ or similar chemiluminescent reagent to quantify ADP production (proportional to kinase activity).

-

Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.

-

Benchmark: The scaffold alone typically shows IC₅₀ > 10 µM. Urea derivatives (e.g., Y-27632 analogs) should show IC₅₀ < 100 nM.

-

Future Outlook

The 1-(pyridin-4-yl)piperidin-4-amine scaffold is evolving beyond simple kinase inhibition. Emerging research utilizes this core for:

-

PROTACs (Proteolysis Targeting Chimeras): Using the scaffold as the "warhead" to recruit kinases to E3 ligases for degradation rather than simple inhibition.

-

Multi-target Ligands: Designing dual ROCK/NET (Norepinephrine Transporter) inhibitors to maximize IOP lowering effects in glaucoma patients resistant to monotherapy.

References

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. (2010).

-

In vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. BenchChem Technical Guides. (2025).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2023).

-

Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors. Frontiers in Chemistry. (2021).

-

Kinase Inhibitors on ROCK Signaling Pathways. AbMole BioScience. (2025).

Sources

1-(Pyridin-4-yl)piperidin-4-amine vs 1-(Pyridin-2-yl) isomer differences

Structural, Synthetic, and Pharmacological Divergence: A Comparative Analysis of 1-(Pyridin-4-yl)piperidin-4-amine and Its 2-yl Isomer

As a Senior Application Scientist, I frequently observe drug development programs stalling due to a fundamental misunderstanding of heteroaromatic regioisomerism. The decision to utilize a 1-(pyridin-4-yl)piperidin-4-amine scaffold versus its 1-(pyridin-2-yl) counterpart is not merely a geometric tweak; it is a profound structural pivot that alters the molecule's electronic distribution, basicity, synthetic accessibility, and receptor-binding profile.

This guide deconstructs the causality behind these differences, providing researchers with the theoretical grounding and self-validating protocols necessary to manipulate these scaffolds effectively.

Electronic Delocalization and pKa Shifts

The core distinction between the 4-yl and 2-yl isomers lies in the resonance delocalization of the piperidine nitrogen’s lone pair into the electron-deficient pyridine ring.

In both isomers, the piperidine nitrogen (N1) acts as an electron-donating group via resonance, while the pyridine ring acts as an electron-withdrawing group via induction. However, the regiochemistry dictates the basicity of the pyridine nitrogen:

-

1-(Pyridin-4-yl)piperidin-4-amine: The lone pair from the piperidine nitrogen delocalizes directly to the para-position, placing high electron density on the pyridine nitrogen. This mimics the electronic profile of 4-(dimethylamino)pyridine (DMAP). Consequently, the pyridine nitrogen becomes highly basic, with an estimated pKa of ~9.6.

-

1-(Pyridin-2-yl)piperidin-4-amine: Delocalization occurs at the ortho-position. While it still increases electron density on the pyridine nitrogen, the proximity also introduces inductive electron withdrawal and steric effects. This results in a pKa of ~6.8, mirroring 2-aminopyridine derivatives[1].

The primary aliphatic amine at the C4 position of the piperidine ring remains electronically insulated in both cases, maintaining a standard pKa of ~10.0.

Pharmacological Implications at Physiological pH

The ionization state is a critical parameter in ADME profiling and ligand-receptor recognition[1]. At a physiological pH of 7.4:

-

The 4-yl isomer exists predominantly as a di-cation (both the primary amine and pyridine nitrogen are protonated). It acts as a strong ion-pair donor, which is ideal for deep, solvent-exposed acidic pockets but often results in poor membrane permeability (low logD).

-

The 2-yl isomer exists predominantly as a mono-cation (only the primary amine is protonated). The neutral pyridine nitrogen can act as a hydrogen bond acceptor. Furthermore, its 120° angled trajectory allows for bidentate chelation with metal-dependent enzymes or specific steric fits that the linear 180° extension of the 4-yl isomer cannot achieve.

Divergent protonation states of pyridine isomers at physiological pH.

Synthetic Methodologies: The SNAr Paradigm

Both isomers are synthesized via Nucleophilic Aromatic Substitution (SNAr). However, the electrophilic precursors—4-chloropyridine and 2-chloropyridine—exhibit drastically different reactivity profiles[2].

-

4-Chloropyridine: Highly reactive due to the para-nitrogen stabilizing the anionic Meisenheimer complex[3]. However, as a free base, it rapidly self-polymerizes (the basic pyridine nitrogen of one molecule attacks the 4-chloro position of another). It must be sourced as a hydrochloride salt and neutralized in situ in the presence of the nucleophile.

-

2-Chloropyridine: Stable as a free liquid base because the ortho-position is sterically hindered against self-polymerization. However, it is significantly less reactive in SNAr, often requiring forcing conditions such as microwave irradiation at 130–150 °C[4].

Logical workflow for SNAr conditions based on halopyridine reactivity.

Quantitative Comparison

| Physicochemical & Synthetic Parameter | 1-(Pyridin-4-yl)piperidin-4-amine | 1-(Pyridin-2-yl)piperidin-4-amine |

| Pyridine Nitrogen pKa (est.) | ~9.6 (Highly basic) | ~6.8 (Weakly basic) |

| Primary Amine pKa | ~10.0 | ~10.0 |

| Predominant State at pH 7.4 | Di-cationic | Mono-cationic |

| Hydrogen Bond Trajectory | 180° (Linear extension) | 120° (Orthogonal/Angled) |

| SNAr Precursor | 4-Chloropyridine HCl | 2-Chloropyridine |

| SNAr Reactivity (Relative) | High (Rapid Meisenheimer formation) | Moderate (Requires thermal/microwave drive) |

| Precursor Stability | Low (Self-polymerizes as free base) | High (Stable liquid) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory In-Process Controls (IPCs) to verify causality before proceeding to the next chemical transformation.

Protocol A: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine

Causality Focus: In situ neutralization to prevent precursor polymerization.

-

Preparation: Suspend 4-chloropyridine hydrochloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) under an inert argon atmosphere[3].

-

Nucleophile Addition: Add tert-butyl piperidin-4-ylcarbamate (1.1 eq). Note: Boc-protection is mandatory to prevent the primary amine from competing in the SNAr reaction.

-

In Situ Liberation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The first equivalent neutralizes the HCl salt, generating the reactive free base in the immediate presence of the nucleophile, while the remainder acts as an acid scavenger.

-

Reaction: Heat the mixture to 100 °C for 12 hours.

-

IPC (Validation 1): Analyze via LC-MS. The mass of the starting material should be absent, replaced by the [M+H]+ peak of the Boc-protected intermediate.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

-

Final Validation: Concentrate and analyze via 1H NMR (DMSO-d6). The defining signature is the pair of distinct doublets in the aromatic region (approx. 8.2 ppm and 6.8 ppm), confirming para-substitution on the pyridine ring.

Protocol B: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine

Causality Focus: Overcoming high activation energy barriers via microwave irradiation.

-

Preparation: Combine 2-chloropyridine (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.2 eq) in a microwave-safe vial. Use ethylene glycol or NMP as the solvent[4].

-

Base Addition: Add anhydrous K2CO3 (2.0 eq).

-

Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 60 minutes. Note: Conventional heating often leads to degradation before completion due to the lower reactivity of the 2-chloro position.

-

IPC (Validation 1): Monitor via TLC (EtOAc/Hexane). Ensure complete consumption of 2-chloropyridine.

-

Workup: Dilute the mixture with water and extract with EtOAc.

-

Deprotection: Treat the concentrated organic phase with DCM/TFA (1:1) for 2 hours.

-

Final Validation: Analyze via LC-MS and 1H NMR. Unlike the 4-yl isomer, the 2-yl isomer will present a complex multiplet pattern in the aromatic region, indicative of an ortho-substituted pyridine ring.

References

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: ResearchGate URL:[Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions Source: ResearchGate URL:[Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pyridine-Piperidine Axis: A Bifunctional Scaffold for Physicochemical Tuning in Drug Discovery

Topic: Role of Pyridine-Piperidine Linkers in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The "Privileged" Connection

In the architecture of small molecule therapeutics, the linkage between pharmacophores is rarely inert. It acts as a determinant of solubility, permeability, and metabolic fate. The pyridine-piperidine motif—defined here as a direct or short-linker connection between a pyridine ring and a piperidine ring—represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry.

This guide analyzes the pyridine-piperidine axis not merely as a structural feature, but as a physicochemical tuning tool . By coupling the electron-deficient, planar pyridine with the electron-rich, three-dimensional piperidine, medicinal chemists can execute precise modulations of pKa, LogD, and conformational entropy, often resolving the "solubility-permeability" paradox that plagues lead optimization.

Physicochemical Mechanics: The "Switch" Effect

The transition from a biphenyl or phenyl-piperidine system to a pyridine-piperidine system is a strategic maneuver often termed the "Phenyl-Pyridyl Switch." This section details the causality behind this strategy.

Basicity and pKa Modulation

A standalone piperidine is a strong base (pKa ~11.2), which ensures high aqueous solubility but often results in poor passive permeability due to permanent ionization at physiological pH (7.4).

-

The N-Linked Effect: When a piperidine nitrogen is directly bonded to the C2 or C4 position of a pyridine (forming a 2-aminopyridine system), the lone pair of the piperidine nitrogen delocalizes into the electron-deficient pyridine ring.

-

Result: The piperidine nitrogen becomes non-basic (amide-like). The basicity shifts to the pyridine nitrogen.

-

Quantitative Shift: The pKa drops from ~11 (alkyl amine) to ~6.7–7.0 (2-aminopyridine conjugate acid).

-

Impact: At pH 7.4, a significant fraction of the molecule remains neutral, dramatically enhancing membrane permeability while retaining enough polarity for solubility.

Lipophilicity (LogP vs. LogD)

Replacing a benzene ring with a pyridine reduces the intrinsic lipophilicity (LogP) by approximately 0.6–0.8 log units due to the polarity of the pyridine nitrogen.

-

Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility independent of ionization.

-

Metabolic Stability: The electron-deficient nature of pyridine makes it less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, although it can introduce liability for aldehyde oxidase (AO) if not substituted at the C2/C6 positions.

Data Summary: Linker Comparison

| Property | Phenyl-Piperidine | Pyridine-Piperidine (N-Linked) | Mechanistic Driver |

| Linker Type | C-N Bond (Aniline-like) | C-N Bond (Amidine-like) | Electronic delocalization |

| Dominant pKa | ~5.0 (Aniline) / ~9.0 (if C-linked) | ~6.8 (Pyridine N) | Resonance stabilization |

| LogP Contribution | High (Lipophilic) | Moderate (Polar) | Pyridine N lone pair |

| H-Bond Donors | 0 (if tertiary) | 0 | - |

| H-Bond Acceptors | 1 (Piperidine N) | 2 (Pyridine N + Piperidine N) | Pyridine N availability |

| hERG Risk | High (if basic + lipophilic) | Reduced | Lower basicity & LogP |

Structural Biology & Conformational Control

The pyridine-piperidine linker is not a flexible tether; it is a semi-rigid axis that defines the vector of the attached pharmacophores.

The "Twist" Conformation

In N-(pyridin-2-yl)piperidines, steric repulsion between the alpha-protons of the piperidine and the C3-proton of the pyridine forces the two rings to twist out of coplanarity.

-

Torsion Angle: Typically 30°–60°.

-

Effect: This prevents the molecule from becoming too flat (which can lead to poor solubility due to crystal packing) and creates a distinct 3D shape that can fit into "L-shaped" or hydrophobic pockets in kinases and GPCRs.

Visualization: Pharmacophore & Conformational Axis

Caption: The structural interplay between the planar pyridine and 3D piperidine modulates pKa and spatial orientation.

Mitigating hERG Liability

One of the most critical roles of the pyridine-piperidine linker is hERG avoidance. The hERG potassium channel is notorious for trapping lipophilic, basic amines (the "pharmacophore of death").

The Problem: A C-linked phenyl-piperidine often presents a high-pKa basic center (~9–10) and a lipophilic tail—perfect for blocking hERG.

The Solution:

-

Basicity Reduction: Switching to an N-linked pyridine-piperidine lowers the pKa of the basic center by 3–4 units.

-

Lipophilicity Reduction: The pyridine ring lowers cLogP.

-

Zwitterionic Design: The pyridine nitrogen allows for the introduction of polar groups or metabolic handles that further reduce channel affinity.

Synthetic Methodologies

Constructing this scaffold requires robust chemistry. Below are the two primary workflows used in high-throughput medicinal chemistry.

Method A: The "Coupling" Approach (Convergent)

Used when both rings are fully functionalized.

-

Reaction: Buchwald-Hartwig Amination or SnAr (Nucleophilic Aromatic Substitution).

-

Conditions:

-

SnAr: 2-Fluoropyridine, DMSO, K2CO3, 100°C. (Requires electron-deficient pyridine).

-

Buchwald: Pd2(dba)3, BINAP or XPhos, NaOtBu, Toluene, 100°C. (Universal).

-

Method B: The "Reduction" Approach (Linear)

Used to generate chiral piperidines from pyridine precursors.

-

Reaction: Heterogeneous Hydrogenation.

-

Catalyst: PtO2 (Adams' catalyst) or Rh/C in acidic media (AcOH/MeOH).

-

Stereochemistry: Often yields cis-substituted piperidines if substituents are present (e.g., 2,6-disubstituted).

Experimental Protocol: SnAr Synthesis of 2-(Piperidin-1-yl)pyridine

A standard protocol for linking a piperidine to an activated pyridine.

-

Reagents: 2-Chloro-3-cyanopyridine (1.0 eq), Piperidine (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 2-chloro-3-cyanopyridine in ACN (0.5 M).

-

Add DIPEA followed by piperidine dropwise.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Validation: 1H NMR should show the disappearance of the C2-H signal and the appearance of piperidine multiplets (1.6 ppm, 3.5 ppm).

Case Studies in Drug Discovery

Antihistamines: Bepotastine & Loratadine

-

Role: The pyridine-piperidine motif serves as the core scaffold separating the diphenylmethyl "anchor" from the zwitterionic tail.

-

Mechanism: The piperidine provides the necessary distance and flexibility, while the pyridine (in related analogues) or the specific linkage modulates the basicity to prevent CNS penetration (non-sedating profile) by reducing passive diffusion across the Blood-Brain Barrier (BBB) or acting as a P-gp substrate.

Kinase Inhibitors: Ceritinib (ALK Inhibitor)

-

Structure: Contains a piperidine ring linked to a phenyl-pyrimidine core (functionally similar to the pyridine-piperidine motif).

-

Role: The piperidine ring projects into the solvent-exposed region of the ATP binding pocket.

-

Optimization: The specific stereochemistry and basicity of the piperidine were tuned to maximize solubility and selectivity against the insulin receptor (IR).

Decision Logic for Linker Selection

When to use a Pyridine-Piperidine linker?

Caption: Strategic decision tree for implementing pyridine-piperidine scaffolds to solve ADMET issues.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry.

-

Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry.

-

Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

Methodological & Application

Application Note: Synthesis of 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride

This Application Note and Protocol details the synthesis of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride , a critical building block for kinase inhibitors and GPCR ligands.

Introduction & Scientific Rationale

The 1-(pyridin-4-yl)piperidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bidentate linker in various pharmaceutical agents, including Rho-kinase (ROCK) inhibitors and antagonists for CCR5 and CXCR4 receptors.

The synthesis challenges lie in:

-

Regioselectivity: Ensuring the 4-chloropyridine couples exclusively with the secondary amine of the piperidine ring, leaving the primary amine intact.

-

Electronic Deactivation: The 4-chloropyridine ring is electron-deficient but requires activation or high temperatures for Nucleophilic Aromatic Substitution (

). -

Salt Stoichiometry: The target is the trihydrochloride salt. While the dihydrochloride (protonation of the pyridine N and primary amine) is thermodynamically favored in aqueous media, the trihydrochloride requires anhydrous conditions to protonate the weakly basic anilinic piperidine nitrogen.

This protocol utilizes a Boc-protection strategy to guarantee regioselectivity and high purity, followed by an anhydrous deprotection sequence to isolate the specific trihydrochloride salt form.

Retrosynthetic Analysis

The most robust disconnection involves the

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Experimental Protocol

Phase 1: Coupling

Objective: Synthesize tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate.

Reagents & Materials:

-

4-Chloropyridine hydrochloride (CAS: 7379-35-3): 10.0 g (66.7 mmol)

-

tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0): 14.7 g (73.4 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous: 27.6 g (200 mmol, 3.0 eq) -

N,N-Dimethylformamide (DMF), anhydrous: 100 mL

-

Ethyl Acetate (EtOAc) & Water (for workup)

Procedure:

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloropyridine hydrochloride (10.0 g) and

(27.6 g) in DMF (100 mL).-

Expert Insight: The free base of 4-chloropyridine is unstable and can polymerize. We generate it in situ from the HCl salt in the presence of the nucleophile to minimize self-reaction.

-

-

Addition: Add tert-butyl piperidin-4-ylcarbamate (14.7 g) in one portion.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar) for 16 hours .-

Monitoring: Monitor by TLC (10% MeOH in DCM, UV visualization). The starting material (

) should disappear, and a new fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (400 mL) to precipitate the crude product or induce phase separation.

-

Extract with EtOAc (3 x 150 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically sufficiently pure (>90%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

-

Yield Target: 14.8 - 16.6 g (80-90%).

-

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and form the trihydrochloride salt.

Reagents:

-

Intermediate (from Phase 1): 10.0 g (36.0 mmol)

-

HCl in 1,4-Dioxane (4.0 M): 90 mL (360 mmol, 10 eq)

-

Methanol (MeOH): 20 mL (optional solubilizer)

-

Diethyl Ether (

): 200 mL

Procedure:

-

Dissolution: Dissolve the intermediate (10.0 g) in a minimal amount of MeOH (20 mL) or dry Dioxane (50 mL).

-

Expert Insight: Avoid water. Water will favor the formation of the dihydrochloride or monohydrochloride. The trihydrochloride requires a high concentration of HCl in an organic solvent to force the protonation of the weakly basic anilinic nitrogen.

-

-

Acidification: Add 4.0 M HCl in Dioxane (90 mL) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours . A heavy white precipitate will form.

-

Isolation:

-

Dilute the suspension with anhydrous

(200 mL) to maximize precipitation. -

Filter the solid under a stream of nitrogen (hygroscopic!).

-

Wash the cake with

(3 x 50 mL).

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

-

Yield Target: 9.5 - 10.5 g (Quantitative).

-

Appearance: White to off-white hygroscopic solid.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Reaction Temp (Step 1) | 95-105°C | Below 90°C, conversion is sluggish. Above 120°C, tarring/polymerization of 4-chloropyridine increases. |

| Base Stoichiometry | Essential to neutralize the HCl from the starting material and the HCl generated during | |

| Water Content (Step 2) | < 0.5% | Moisture promotes hydrolysis of the trihydrochloride to the dihydrochloride form. |

| HCl Equivalents | Large excess drives the equilibrium toward the fully protonated species. |

Troubleshooting Logic:

Figure 2: Troubleshooting logic for common synthetic deviations.

Analytical Characterization

Expected Data for 1-(Pyridin-4-yl)piperidin-4-amine Trihydrochloride:

-

1H NMR (400 MHz, D2O):

8.20 (d, 2H, Py-H), 7.15 (d, 2H, Py-H), 4.25 (d, 2H, Pip-H), 3.60 (m, 1H, CH-NH2), 3.20 (t, 2H, Pip-H), 2.20 (d, 2H, Pip-H), 1.80 (q, 2H, Pip-H).-

Note: In

, exchangeable protons (NH) will not be visible. Chemical shifts of the pyridine ring will be significantly downfield compared to the free base due to protonation.

-

-

Mass Spectrometry (ESI+): m/z = 178.1

. (The salt dissociates; only the cationic parent is observed). -

Elemental Analysis: Calculated for

: C 41.91, H 6.33, N 14.66. (Deviations often indicate formation of the dihydrochloride hydrate; verify Cl content).

Safety & Handling

-

4-Chloropyridine HCl: Severe skin and eye irritant. Handle in a fume hood.

-

Trihydrochloride Salt: Extremely hygroscopic. Store under argon in a desiccator. Exposure to air will convert it to a sticky hydrate.

References

-

Preparation of 4-Amino-1-(4-pyridyl)piperidine. PrepChem. Available at: [Link] (Accessed Oct 2023).

- Synthesis of 1-Boc-4-aminopiperidine. Google Patents, CN104628627A.

-

1-(Piperidin-4-yl)piperazine trihydrochloride (Analogous Salt Form). PubChem CID 53326961. Available at: [Link]

-

Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Chemical Research, 2016. Available at: [Link] (General Reference for SnAr conditions).

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Aromatic Substitution (SNA_r) of 4-Chloropyridine

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNA_r) protocol for 4-chloropyridine, a cornerstone reaction in the synthesis of functionalized pyridine derivatives for pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanistic underpinnings, provide a detailed and adaptable experimental protocol, and offer field-proven insights to ensure procedural success and reproducibility.

Scientific Foundation: The Chemistry of SNA_r on Pyridine Scaffolds

Nucleophilic aromatic substitution is a critical class of reactions for modifying aromatic rings. Unlike typical electrophilic aromatic substitutions seen with benzene, the SNA_r mechanism proceeds on electron-deficient aromatic systems.[1][2]

Why 4-Chloropyridine is Primed for Nucleophilic Attack

The reactivity of 4-chloropyridine in SNA_r reactions stems directly from the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect (both inductive and mesomeric) on the pyridine ring.[3][4] This effect significantly reduces electron density, particularly at the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles.[5][6][7] The attack at the C4 position is especially favored because the resulting negatively charged intermediate can be effectively stabilized through resonance, with one of the key resonance structures placing the negative charge directly on the electronegative nitrogen atom.[7][8][9] This stabilization is not possible when substitution occurs at the C3 (meta) position, rendering 3-chloropyridine much less reactive towards nucleophiles.[4][9]

The Addition-Elimination Mechanism

The SNA_r reaction of 4-chloropyridine is not a single-step displacement like an S_N2 reaction.[2][3] Instead, it follows a two-step addition-elimination pathway.[8][10]

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electron-deficient C4 carbon. This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][8][10]

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored as the intermediate collapses, expelling the chloride ion, which is a competent leaving group.[8]

This stepwise mechanism is crucial as the stability of the Meisenheimer complex is the primary determinant of the reaction's feasibility.[7]

Caption: The two-step addition-elimination mechanism of SNA_r.

Experimental Protocol: Synthesis of 4-Substituted Pyridines

This section provides a robust, general protocol for the reaction of 4-chloropyridine with a nucleophile. The example uses an amine nucleophile, but the principles are broadly applicable to thiols, alkoxides, and other nucleophiles with appropriate modifications.

Core Directive: Self-Validating Protocol Design

A trustworthy protocol is a self-validating one. This methodology incorporates in-process checks (TLC, LC-MS) to ensure the reaction proceeds as expected before moving to the work-up stage. Final product characterization (NMR, MS) is mandatory to confirm the identity and purity of the synthesized compound, validating the entire procedure.

Materials & Equipment

-

Substrate: 4-Chloropyridine (or its hydrochloride salt)

-

Nucleophile: Amine, thiol, alcohol, etc. (typically 1.1–1.5 equivalents)

-

Base (if required): K₂CO₃, Cs₂CO₃, Et₃N, or NaH (typically 1.5–3.0 equivalents)

-

Solvent: Anhydrous DMF, DMSO, CH₃CN, or an alcohol if it serves as the nucleophile.

-

Equipment: Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar), heating mantle with temperature control, TLC plates, LC-MS.

Step-by-Step Methodology (Amine Nucleophile Example)

-

Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Expertise Note: Ensuring an anhydrous environment is critical, especially when using strong bases like NaH, to prevent quenching and unwanted side reactions.

-

Reagent Addition:

-

To the flask, add 4-chloropyridine (1.0 eq). If using 4-chloropyridine hydrochloride, a base (at least 1.0 eq) is required to liberate the free base in situ.

-

Add the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration).

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Finally, add the amine nucleophile (1.2 eq). Expertise Note: The order of addition can be important. Adding the nucleophile last to the mixture of substrate and base can prevent potential degradation of the nucleophile under basic conditions before the substrate is present.

-

-

Reaction Execution:

-

Stir the mixture at room temperature or heat to the desired temperature (typically ranging from 60 to 120 °C).[11] The optimal temperature is highly dependent on the nucleophilicity of the attacking species and should be determined empirically.

-

Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloropyridine) is consumed. Trustworthiness Check: This is the most critical step for ensuring a successful reaction. Proceeding to work-up before completion can lead to difficult separations and lower yields.

-

-

Work-up Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice-water. This precipitates the product if it is a solid and helps to dissolve inorganic salts.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification and Characterization:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, employing an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[12]

-

Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.

-

Caption: General experimental workflow for SNA_r of 4-chloropyridine.

Data Summary: Reaction Conditions for Various Nucleophiles

The versatility of 4-chloropyridine allows for its reaction with a wide range of nucleophiles. The following table summarizes typical conditions, which should be used as a starting point for optimization.

| Nucleophile Class | Specific Example | Base | Solvent | Temperature (°C) | Typical Time (h) | Reference |

| Amines | Morpholine | K₂CO₃ | Acetonitrile | Reflux (~82°C) | 12 | [12] |

| Dimethylamine | NaOH | Water/None | 114°C (High Pressure) | 5-9 | [11] | |

| Aniline | K₂CO₃ | DMF | 100°C | 4-8 | [10] | |

| Alkoxides | Sodium Methoxide | NaOMe | Methanol | Reflux (~65°C) | 12 | [12] |

| Potassium Phenolate | None (pre-formed) | Toluene | 100-150°C (Cu(0) cat.) | 2-6 | [13] | |

| Thiols | Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | [12] |

| Azides | Sodium Azide | None | DMF | Room Temp | 4 | [12][14] |

Note: Reaction times are indicative and should always be confirmed by reaction monitoring.

References

- Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine.

- Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.

- StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

- QuickCompany. Process For Producing 4 Aminopyridines.

- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.

- BenchChem. Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution.

- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-...

- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- RSC Publishing. Directed nucleophilic aromatic substitution reaction.

- ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines.